molecular formula C12H21NO5 B8667660 Celgosivir

Celgosivir

Cat. No. B8667660
M. Wt: 259.30 g/mol
InChI Key: HTJGLYIJVSDQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05385911

Procedure details

To a stirred suspension of 1.5 g of castanospermine in 15 ml of pyridine cooled at 0° C. in an ice-bath was added dropwise 1.0 g of butyryl chloride. The mixture was stirred at room temperature for 3 days and added to a 1:1 mixture of water:methylene chloride (400 ml). After partitioning, the aqueous phase was concentrated in vacuo to provide an oily residue which was fractionated by radial thin layer chromatography (silica gel, 2 mm thickness plate, 2:8 methanol:chloroform) to provide 68 mg of [1S(1α, 6β, 7α, 8β, 8αβ)]-octahydro-1,6,7,8-indolizinetetrol 6-butanoate, homogeneous by thin layer chromatography (silica gel, 2:8 methanol:chloroform, Rf=0.5). Recrystallization of the product from 5:95 isopropanol:hexane gave a colorless solid melting at 113°-114° C. NMR (CDCl3) δ 3.5-3.8 (2t, 2H, C7 -H and C8 -H), 4.4 (m, 1H, C1 -H), 4.95 (m, 1H, C6 -H). MS (CI-CH4) 260 (MH+), 242 (MH+ -H2O), 172 (MH+ -C3H7CO2H).
Name
castanospermine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@H:9]([OH:10])[C@H:8]2[N:3]([CH2:4][C@H:5]([OH:13])[C@@H:6]([OH:12])[C@@H:7]2[OH:11])[CH2:2]1.[C:14](Cl)(=[O:18])[CH2:15][CH2:16][CH3:17].O.C(Cl)Cl>N1C=CC=CC=1.C(Cl)(Cl)Cl.CO>[C:14]([O:13][CH:5]1[CH:6]([OH:12])[CH:7]([OH:11])[CH:8]2[N:3]([CH2:2][CH2:1][CH:9]2[OH:10])[CH2:4]1)(=[O:18])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
castanospermine
Quantity
1.5 g
Type
reactant
Smiles
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After partitioning
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an oily residue which

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(CCC)(=O)OC1CN2CCC(C2C(C1O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05385911

Procedure details

To a stirred suspension of 1.5 g of castanospermine in 15 ml of pyridine cooled at 0° C. in an ice-bath was added dropwise 1.0 g of butyryl chloride. The mixture was stirred at room temperature for 3 days and added to a 1:1 mixture of water:methylene chloride (400 ml). After partitioning, the aqueous phase was concentrated in vacuo to provide an oily residue which was fractionated by radial thin layer chromatography (silica gel, 2 mm thickness plate, 2:8 methanol:chloroform) to provide 68 mg of [1S(1α, 6β, 7α, 8β, 8αβ)]-octahydro-1,6,7,8-indolizinetetrol 6-butanoate, homogeneous by thin layer chromatography (silica gel, 2:8 methanol:chloroform, Rf=0.5). Recrystallization of the product from 5:95 isopropanol:hexane gave a colorless solid melting at 113°-114° C. NMR (CDCl3) δ 3.5-3.8 (2t, 2H, C7 -H and C8 -H), 4.4 (m, 1H, C1 -H), 4.95 (m, 1H, C6 -H). MS (CI-CH4) 260 (MH+), 242 (MH+ -H2O), 172 (MH+ -C3H7CO2H).
Name
castanospermine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@H:9]([OH:10])[C@H:8]2[N:3]([CH2:4][C@H:5]([OH:13])[C@@H:6]([OH:12])[C@@H:7]2[OH:11])[CH2:2]1.[C:14](Cl)(=[O:18])[CH2:15][CH2:16][CH3:17].O.C(Cl)Cl>N1C=CC=CC=1.C(Cl)(Cl)Cl.CO>[C:14]([O:13][CH:5]1[CH:6]([OH:12])[CH:7]([OH:11])[CH:8]2[N:3]([CH2:2][CH2:1][CH:9]2[OH:10])[CH2:4]1)(=[O:18])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
castanospermine
Quantity
1.5 g
Type
reactant
Smiles
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After partitioning
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an oily residue which

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(CCC)(=O)OC1CN2CCC(C2C(C1O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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